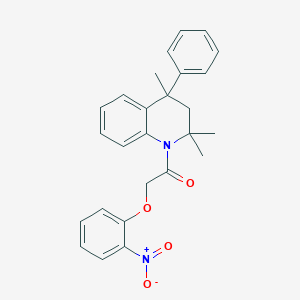![molecular formula C15H8ClN3O6 B11655180 (5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11655180.png)
(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物(5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮 是一种合成的有机分子,其结构复杂,包括氯苯基基团、硝基呋喃部分和二氮杂环己烷三酮核心
准备方法
合成路线和反应条件
(5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮的合成通常涉及多步过程:
二氮杂环己烷三酮核心的形成: 第一步涉及二氮杂环己烷三酮核心的制备,该核心可以通过在酸性或碱性条件下使合适的先驱体环化来合成。
氯苯基基团的引入: 氯苯基基团通过取代反应引入,通常使用氯化的芳香族化合物和合适的亲核试剂。
硝基呋喃部分的连接: 硝基呋喃基团通过缩合反应连接,其中硝基呋喃醛在碱的存在下与二氮杂环己烷三酮核心反应形成最终产物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以确保高产率和纯度。这可能包括使用连续流动反应器、自动化合成平台以及严格的纯化技术,例如重结晶和色谱法。
化学反应分析
反应类型
氧化: 硝基呋喃部分可以发生氧化反应,通常导致形成硝基衍生物。
还原: 硝基可以在氢化条件下或使用诸如碳载钯 (Pd/C) 和氢气之类的还原剂还原为胺。
常用试剂和条件
氧化: 高锰酸钾 (KMnO₄)、三氧化铬 (CrO₃)
还原: 碳载钯 (Pd/C)、氢气 (H₂)
取代: 氢氧化钠 (NaOH)、叔丁醇钾 (KOtBu)
主要产物
氧化: 呋喃环的硝基衍生物
还原: 硝基呋喃部分的氨基衍生物
取代: 各种取代的氯苯基衍生物
科学研究应用
化学
在化学中,该化合物可用作合成更复杂分子的构建块。其独特的结构允许进行多种化学修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,(5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮可能因其潜在的生物活性而被研究,包括抗菌、抗真菌和抗癌活性。它与生物大分子相互作用的能力使其成为药物开发的候选药物。
医学
在医学中,可以探索该化合物的治疗潜力。其结构特征表明它可能与特定的酶或受体相互作用,使其成为开发新药物的潜在先导化合物。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如聚合物或涂层。其化学稳定性和反应性使其适用于各种工业应用。
作用机制
(5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮的作用机制可能涉及其与特定分子靶标(例如酶或受体)的相互作用。硝基呋喃部分可能参与氧化还原反应,产生活性氧物种 (ROS),这些物种会损害细胞成分。氯苯基基团可能会增强与某些蛋白质的结合亲和力,而二氮杂环己烷三酮核心可能会与生物分子中的亲核位点相互作用。
相似化合物的比较
类似化合物
- (5E)-1-(4-溴苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮
- (5E)-1-(4-氟苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮
- (5E)-1-(4-甲基苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮
独特性
(5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮的独特性在于其功能基团的特定组合,赋予其独特的化学和生物学特性。氯苯基基团的存在可能会增强其亲脂性和膜渗透性,而硝基呋喃部分提供了氧化还原活性的潜力。二氮杂环己烷三酮核心为进一步的化学修饰提供了通用的支架。
这份详细的概述全面了解了 (5E)-1-(4-氯苯基)-5-[(5-硝基呋喃-2-基)亚甲基]-1,3-二氮杂环己烷-2,4,6-三酮,重点介绍了其合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C15H8ClN3O6 |
|---|---|
分子量 |
361.69 g/mol |
IUPAC 名称 |
(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H8ClN3O6/c16-8-1-3-9(4-2-8)18-14(21)11(13(20)17-15(18)22)7-10-5-6-12(25-10)19(23)24/h1-7H,(H,17,20,22)/b11-7+ |
InChI 键 |
OMIIVUNBBSGRFP-YRNVUSSQSA-N |
手性 SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)Cl |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 6-tert-butyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655117.png)
![4-{(1Z)-3-(morpholin-4-yl)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B11655128.png)

![4-{[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11655142.png)
![(2Z)-2-[3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11655150.png)
![6-Amino-4-(3,4-dichlorophenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11655154.png)
![Ethyl 4,5-dimethyl-2-{[(2-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11655156.png)
![Ethyl 6-ethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11655167.png)
![2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11655169.png)
![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655174.png)
![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)

